1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol is a heterocyclic compound that contains both thiazole and indole moieties. Thiazole is a five-membered ring containing sulfur and nitrogen atoms, while indole is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is of interest due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol typically involves the formation of the thiazole ring followed by its attachment to the indole moiety. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or indole rings .
Scientific Research Applications
1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in microbial growth or cancer cell proliferation. The indole moiety can also interact with biological targets, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Tiazofurin: An anticancer drug with a thiazole ring.
Uniqueness
1-(1,3-Thiazol-2-yl)-2,3-dihydroindol-5-ol is unique due to the combination of thiazole and indole rings in its structure. This dual functionality can enhance its biological activity and provide a broader range of applications compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C11H10N2OS |
---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
1-(1,3-thiazol-2-yl)-2,3-dihydroindol-5-ol |
InChI |
InChI=1S/C11H10N2OS/c14-9-1-2-10-8(7-9)3-5-13(10)11-12-4-6-15-11/h1-2,4,6-7,14H,3,5H2 |
InChI Key |
PFPCLCWHSNKUTM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)O)C3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.